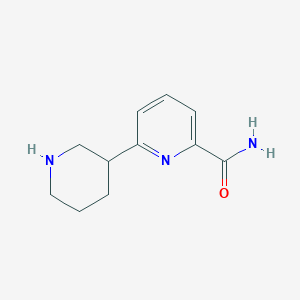

6-(Piperidin-3-yl)pyridine-2-carboxamide

Description

Context within Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals. These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are integral to many biological processes. Their prevalence is highlighted by the fact that a significant majority of FDA-approved drugs feature a nitrogen-containing heterocyclic moiety. This is due to their ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions, which are crucial for drug-target binding.

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Drug Discovery and Medicinal Chemistry Research

The two core components of 6-(Piperidin-3-yl)pyridine-2-carboxamide, the pyridine and piperidine scaffolds, are independently recognized for their profound impact on drug discovery.

The pyridine ring is an aromatic heterocycle that is a key structural element in numerous natural products and synthetic drugs. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged scaffold in medicinal chemistry. Pyridine derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.

The piperidine ring, a saturated heterocycle, is one of the most common nitrogen-containing rings found in pharmaceuticals. nih.gov Its three-dimensional structure is a desirable feature for creating molecules that can fit into the complex binding sites of biological targets. The synthesis of piperidine derivatives is a significant area of research, with methods often involving the hydrogenation of the corresponding pyridine ring. nih.gov

Overview of the Chemical Compound Class and Research Focus

This compound belongs to the picolinamide (B142947) class of compounds, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). The research focus for this class of compounds is broad, often exploring their potential as inhibitors of various enzymes or as ligands for specific receptors. For instance, a closely related compound, 6-[(piperidin-3-yl)amino]pyridine-2-carboxamide, is identified by the CAS number 1339081-64-9, indicating its recognition as a distinct chemical entity. chemicalbook.com

The general synthetic approach to compounds like this compound would likely involve the coupling of a suitable piperidine derivative with a pyridine-2-carboxylic acid derivative. The biological evaluation of such compounds would typically involve screening against a panel of biological targets to identify any potential therapeutic applications. While detailed findings for this specific molecule are scarce, the collective knowledge of its constituent parts provides a strong rationale for its synthesis and investigation in medicinal chemistry programs.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available in searched literature |

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-3-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRWRTPAEGUCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Piperidin 3 Yl Pyridine 2 Carboxamide

Strategies for the Formation of the Pyridine-2-carboxamide Moiety

The construction of the pyridine-2-carboxamide scaffold is a critical aspect of the synthesis of 6-(Piperidin-3-yl)pyridine-2-carboxamide. This can be achieved through several convergent strategies, including direct amide bond formation, modification of existing pyridine (B92270) derivatives, and de novo synthesis of the pyridine ring system.

Amide Coupling Reactions for Carboxamide Synthesis

The formation of the amide bond is a fundamental transformation in organic synthesis. In the context of pyridine-2-carboxamides, this typically involves the coupling of a pyridine-2-carboxylic acid derivative with an appropriate amine. A common approach is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

One widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. nih.govresearchgate.netfishersci.co.uk This activated intermediate then readily reacts with an amine in the presence of a base to form the desired amide. fishersci.co.uk Alternatively, a range of peptide coupling reagents can be employed to mediate the direct amidation of carboxylic acids. These reagents, such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-propylphosphonic anhydride, facilitate the formation of a highly reactive O-acylisourea or other active ester intermediates that are susceptible to aminolysis. fishersci.co.uknih.govluxembourg-bio.com The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. nih.govluxembourg-bio.com

Table 1: Common Coupling Reagents for Pyridine-2-carboxamide Synthesis

| Coupling Reagent | Activating Principle | By-product |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Forms an acyl chloride | SO₂ and HCl |

| Oxalyl Chloride ((COCl)₂) | Forms an acyl chloride | CO, CO₂, and HCl |

| Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms an O-acylisourea intermediate | A water-soluble urea |

Derivatization from Pyridine Precursors

An alternative strategy involves the chemical modification of a pre-existing, suitably functionalized pyridine ring. This approach often begins with commercially available or readily accessible pyridine derivatives. For instance, a synthesis can commence with a 2,5-disubstituted pyridine, where one substituent is a precursor to the carboxamide group and the other is a handle for introducing the piperidine (B6355638) moiety. google.com

A common precursor for the carboxamide group is a nitrile (cyano group). The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, which can then be subjected to amide coupling reactions as described above. Another route involves the direct conversion of a nitrile to a primary amide using transition metal catalysis.

In some synthetic routes, a halogenated pyridine, such as 2-chloro-5-nitropyridine, serves as the starting material. nih.gov The chloro group can be displaced by a nitrogen nucleophile to introduce the piperidinyl moiety, while the nitro group can be reduced to an amine, which can then be acylated or diazotized and subsequently converted to the desired carboxamide. google.comnih.gov

Synthetic Approaches for Pyridine Ring Construction

While less common for this specific target, de novo synthesis of the pyridine ring offers a powerful way to control the substitution pattern. Various classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or the Guareschi-Thorpe condensation, can be adapted to produce polysubstituted pyridines. researchgate.netresearchgate.net These methods typically involve the condensation of carbonyl compounds with ammonia or an ammonia equivalent.

More contemporary approaches utilize transition metal-catalyzed cyclization reactions to construct the pyridine core. researchgate.net For example, copper-catalyzed cyclization of acetophenone and ammonium acetate has been developed for the synthesis of polysubstituted pyridines. researchgate.net These methods provide access to a wide variety of substituted pyridines that can be further elaborated to the target molecule.

Approaches for the Introduction and Modification of the Piperidine-3-yl Substituent

The introduction of the chiral piperidine-3-yl group is a key challenge in the synthesis of this compound. The stereochemistry at the 3-position of the piperidine ring is often crucial for biological activity, necessitating the use of asymmetric synthetic methods.

Asymmetric Reduction Methods for Piperidine Ring Formation

One of the most direct methods for synthesizing piperidines is the reduction of the corresponding pyridine ring. nih.gov This transformation can be achieved using a variety of reducing agents and catalysts. For the synthesis of chiral piperidines, asymmetric hydrogenation is a powerful tool. This typically involves the use of a chiral transition metal catalyst, such as those based on rhodium or ruthenium, in combination with a chiral ligand. nih.gov

The asymmetric reduction can proceed in a stepwise manner. For example, a partial reduction of the pyridine ring can yield a dihydropyridine or a tetrahydropyridine intermediate. snnu.edu.cn This intermediate can then undergo a subsequent enantioselective reduction to afford the desired chiral piperidine. snnu.edu.cnacs.org Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. acs.org

Enantioselective Synthesis of Chiral Piperidine Derivatives

In addition to the asymmetric reduction of pyridines, several other enantioselective methods can be employed to construct the chiral piperidine ring. These methods often involve the cyclization of acyclic precursors or the enantioselective functionalization of a pre-existing ring system.

A notable example is the copper-catalyzed cyclizative aminoboration, which can form cis-2-aryl-3-substituted piperidines with high yields and excellent enantioselectivity. nih.gov Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative to furnish 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cnorganic-chemistry.org These methods provide access to a wide range of enantioenriched 3-substituted piperidines. snnu.edu.cn

Furthermore, chiral building blocks can be utilized to construct the piperidine ring. For example, an asymmetric synthesis can start from N-sulfinyl δ-amino β-keto phosphonates, which can be cyclized to form trans-2,6-disubstituted 1,2,5,6-tetrahydropyridines, valuable precursors for polysubstituted piperidines. nih.gov

Table 2: Selected Enantioselective Methods for Chiral Piperidine Synthesis

| Method | Key Transformation | Catalyst/Reagent |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of pyridine or its derivatives | Chiral Rhodium or Ruthenium complexes |

| Chemo-enzymatic Dearomatization | Oxidation followed by enzymatic reduction | Amine oxidase and ene imine reductase |

| Copper-Catalyzed Cyclizative Aminoboration | Intramolecular cyclization and borylation | Copper catalyst with a chiral ligand |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Carbometalation of a dihydropyridine | Rhodium catalyst with a chiral ligand |

Intramolecular Cyclization Reactions for Piperidine Scaffolds

Intramolecular cyclization is a cornerstone in the synthesis of the piperidine ring of this compound. This approach involves the formation of the six-membered nitrogen-containing ring from a linear precursor, often through the creation of a carbon-nitrogen bond.

One common strategy is reductive amination . This method typically starts with a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group) at appropriate positions. For instance, a δ-amino ketone or aldehyde can undergo intramolecular cyclization upon treatment with a reducing agent. The initial reaction forms a cyclic imine or enamine intermediate, which is then reduced in situ to the piperidine ring. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Another significant intramolecular cyclization method is the aza-Michael addition . This reaction involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the synthesis of a 3-substituted piperidine, a precursor containing an appropriately positioned amine and an α,β-unsaturated ester, ketone, or nitrile can be cyclized under basic or acidic conditions. The stereoselectivity of this reaction can often be controlled by the choice of catalysts and reaction conditions.

Intramolecular alkylation of an amine by a leaving group located at the δ-position of the same molecule is also a viable route. The precursor would contain a nucleophilic amine and an electrophilic carbon with a good leaving group, such as a halide or a sulfonate ester. The cyclization proceeds via an SN2 reaction to form the piperidine ring.

Finally, intramolecular reductive cyclization of a conjugated keto-azide intermediate has been shown to be an effective method for constructing 2,3,6-trisubstituted piperidine skeletons nih.gov. This strategy involves the preparation of a keto-azide precursor, which upon reduction, leads to the formation of the piperidine ring.

Stereochemical Control in Piperidine Synthesis

Controlling the stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of many compounds containing the this compound scaffold. Several strategies have been developed to achieve high levels of stereoselectivity.

Chiral pool synthesis utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For example, a chiral amino acid can serve as a precursor, with its stereocenter being incorporated into the final piperidine ring.

Asymmetric catalysis is a powerful tool for establishing stereocenters during the synthesis. This can involve the use of chiral catalysts for key bond-forming reactions. For instance, asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral metal catalyst (e.g., with a ruthenium or rhodium complex) can lead to the formation of a specific enantiomer of the piperidine product. Researchers have developed methods for the asymmetric synthesis of 2,6-disubstituted 3-piperidinols with controlled stereochemistry using nucleophilic addition to a chiral pyridinium salt nih.gov.

Substrate-controlled diastereoselective reactions rely on the inherent stereochemistry of the substrate to direct the formation of new stereocenters. For example, in an intramolecular cyclization, an existing stereocenter in the linear precursor can influence the facial selectivity of the ring-closing step. Carbonyl ene and Prins cyclizations have been shown to produce cis and trans 3,4-disubstituted piperidines with high diastereoselectivity by switching between kinetic and thermodynamic control with different acid catalysts cardiff.ac.uk.

In the context of synthesizing complex molecules like Niraparib, which contains the (S)-6-(piperidin-3-yl)pyridine-2-carboxamide core, stereoselective methods are paramount. Patented processes for Niraparib often involve the resolution of a racemic mixture or an enantioselective synthesis to obtain the desired (S)-enantiomer epo.org.

Advanced Synthetic Techniques Relevant to the Compound Scaffold

The construction and functionalization of the this compound scaffold can be further enhanced by employing advanced synthetic techniques.

Metal-Catalyzed Coupling and Functionalization Strategies

Transition-metal catalysis plays a pivotal role in the synthesis and functionalization of both the pyridine and piperidine rings. nih.gov

Cross-coupling reactions , such as Suzuki, Stille, and Negishi couplings, are invaluable for forming carbon-carbon bonds. For instance, a halogenated pyridine precursor can be coupled with an appropriate organometallic reagent to introduce substituents onto the pyridine ring. Palladium catalysts are commonly employed for these transformations nih.gov. The synthesis of Niraparib, for example, has been achieved through routes that utilize asymmetric cross-coupling methods with boronic acids ox.ac.uk.

C-H activation is an increasingly important strategy for the direct functionalization of pyridine rings, avoiding the need for pre-functionalized starting materials. nih.gov Ruthenium, rhodium, and palladium catalysts have been used to selectively activate C-H bonds at various positions on the pyridine ring, allowing for the introduction of alkyl, aryl, and other functional groups.

Aminocarbonylation is a metal-catalyzed reaction that can be used to introduce the carboxamide group onto the pyridine ring. Palladium-catalyzed aminocarbonylation of iodo-substituted pyridines has been shown to be an efficient method for synthesizing pyridine carboxamides researchgate.net.

Radical Cyclization Approaches for Nitrogen Heterocycles

Radical cyclizations offer a powerful and often complementary approach to ionic cyclizations for the construction of nitrogen heterocycles like piperidine. organic-chemistry.org These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated group, such as an alkene or alkyne.

For the synthesis of a 3-substituted piperidine, a precursor containing a radical precursor (e.g., a halide or a thiocarbonyl group) and a tethered alkene can be subjected to radical-generating conditions. Common methods for radical initiation include the use of tin hydrides (e.g., tributyltin hydride) with a radical initiator like AIBN, or more modern photoredox catalysis. organic-chemistry.org The regioselectivity of the cyclization (e.g., 6-exo-trig vs. 7-endo-trig) is a key consideration and is generally governed by Baldwin's rules, with the 6-exo-trig pathway being favored for the formation of the piperidine ring.

A notable example is the radical cyclization of aldehydes with pendant alkenes mediated by the combination of photoredox, cobaloxime, and amine catalysis to yield six-membered ring products organic-chemistry.org. Furthermore, Mn(OAc)₃-mediated radical cyclizations have been used to synthesize piperazine-substituted dihydrofuran derivatives, showcasing the utility of this method for complex heterocyclic systems nih.gov.

Multi-Step Organic Synthesis for Complex Analogues

The synthesis of complex analogues of this compound, such as the PARP inhibitor Niraparib, requires sophisticated multi-step synthetic sequences. These syntheses often combine many of the previously discussed methodologies.

A typical multi-step synthesis for a complex analogue would involve:

Construction of the substituted pyridine ring: This may involve a multi-step sequence to build the pyridine core with the desired substituents, including the carboxamide group or a precursor to it.

Formation of the piperidine ring: This is often a key step where stereochemistry is introduced, using methods like asymmetric hydrogenation or cyclization of a chiral precursor.

Coupling of the two heterocyclic rings: A metal-catalyzed cross-coupling reaction is frequently used to link the pyridine and piperidine moieties.

Final functional group manipulations: This can include deprotection steps, modification of the carboxamide group, and salt formation.

Below is a table summarizing various synthetic routes for Niraparib, a complex analogue of the subject compound.

| Route | Key Steps | Starting Materials | Reference |

| Route 1 | Asymmetric hydrogenation, Suzuki coupling | 3-bromopyridine, 3-aminopropanol | WO 2008084261 chemicalbook.com |

| Route 2 | Enzymatic resolution, Buchwald-Hartwig amination | Racemic piperidine derivative, 2-chloro-6-cyanopyridine | CN 106496187 chemicalbook.com |

| Route 3 | Diastereoselective crystallization, amide formation | Racemic 3-(4-aminophenyl)piperidine, 2-indazolecarboxylic acid | WO 2009087381 chemicalbook.com |

Structure Activity Relationship Sar Studies of 6 Piperidin 3 Yl Pyridine 2 Carboxamide and Its Analogues

Influence of Pyridine (B92270) Ring Substitutions on Biological Activity Profiles

The pyridine ring is a central component of the 6-(piperidin-3-yl)pyridine-2-carboxamide scaffold, and its substitution pattern significantly impacts biological activity. Studies on related pyridine derivatives show that the type and position of substituents can modulate potency and selectivity. For instance, in the context of PARP inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor, which is a crucial interaction within the enzyme's active site.

Modifications to the pyridine ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity. For example, in a study of 3-substituted-2,6-dichloropyridines, bulky substituents at the 3-position were found to direct nucleophilic substitution towards the 6-position, highlighting the role of steric hindrance in modifying the scaffold. researchgate.net While specific data on substitutions on the this compound core is limited in the provided results, general principles from related pyridine-based inhibitors suggest that even minor changes can lead to significant differences in activity. For example, studies on thieno[2,3-b]pyridine (B153569) derivatives showed that substituents on the aromatic ring system dramatically affected inhibitory activity against the FOXM1 protein. mdpi.com

The table below illustrates how substitutions on a related pyridine-carboxamide scaffold can influence biological activity, in this case, against bacterial wilt. nih.gov This demonstrates the general principle that modifications to the pyridine ring system are a key strategy in optimizing biological activity.

| Compound ID | Substitution on Pyridine Ring System | Binding Energy (kcal/mol) |

| 4a | 6-hydroxy | -8.910 |

| 4d | 6-hydroxy | -8.504 |

| 4e | 6-hydroxy | -8.411 |

| 4f | 6-hydroxy | -8.320 |

| Data sourced from a study on pyridine-3-carboxamide (B1143946) analogs against bacterial wilt. nih.gov |

Impact of Piperidine (B6355638) Ring Modifications on Biological Potency and Selectivity

The piperidine ring is a versatile component of the scaffold, and its modification offers a rich avenue for SAR exploration. ajchem-a.com Changes to the piperidine nitrogen and the stereochemistry of the ring have been shown to be critical for potency and selectivity. acs.orgnih.gov

The nitrogen atom of the piperidine ring is a common point for derivatization. In many inhibitor designs, this nitrogen can form important hydrogen bond interactions with the target protein. For instance, an X-ray structure of a related compound bound to PARP-1 revealed a hydrogen bond interaction between the piperidine nitrogen and the backbone Gly-888 residue, contributing significantly to binding affinity. researchgate.net

Substitution on this nitrogen can modulate the compound's properties. For example, adding a propyl group to the piperidine nitrogen of an imidazo[4,5-c]pyridine-7-carboxamide derivative resulted in a potent PARP-1 inhibitor with an IC50 of 8.6 nM. nih.gov This suggests that the size and nature of the substituent at this position can be optimized to enhance interactions with a specific sub-pocket of the target enzyme. In some cases, N-alkylation has been shown to retain potency. nih.gov The choice of substituent can also influence pharmacokinetic properties, which, while outside the direct scope of SAR, is a key consideration in drug design.

The piperidine ring in this compound contains a chiral center at the C-3 position. The stereochemistry at this position can have a profound impact on biological activity. It is a well-established principle that enantiomers of a chiral drug can exhibit different pharmacological activities and potencies.

Chemo-enzymatic methods have been developed to synthesize stereo-enriched piperidines, underscoring the importance of obtaining specific stereoisomers for biological evaluation. acs.org For example, a highly stereoselective synthesis was developed for intermediates of Niraparib, a PARP inhibitor, highlighting the necessity of controlling the stereochemistry of the piperidine ring for optimal activity. acs.org Studies on other chiral piperidine derivatives have also demonstrated that a specific stereoisomer often possesses the desired biological effect, while the other may be less active or even inactive. acs.org This difference in activity is typically due to the specific three-dimensional arrangement of atoms required for optimal interaction with the chiral environment of the enzyme's active site.

Contribution of the Carboxamide Functional Group to Ligand-Target Interactions

The carboxamide group acts as a critical linker, properly orienting the pyridine and piperidine rings for optimal binding to the target. This functional group is a key hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of enzymes like PARP.

In many PARP inhibitors, the carboxamide moiety mimics the nicotinamide (B372718) portion of the NAD+ cofactor, allowing it to occupy the nicotinamide-binding pocket of the enzyme. researchgate.net The amide's N-H and carbonyl oxygen can form a bidentate hydrogen bond with key residues such as Glycine and Serine in the PARP active site. This interaction is fundamental to the inhibitory activity of this class of compounds. In some designs, the carboxamide is conformationally restricted by an intramolecular hydrogen bond, which pre-organizes the molecule into its biologically active conformation for binding to the PARP surface. researchgate.net The planarity and rigidity imposed by the carboxamide group are often essential for high-affinity binding. mdpi.com

The importance of the carboxamide group is further highlighted by studies where its replacement or modification leads to a significant loss of activity. This underscores its role not just as a simple linker, but as a primary pharmacophoric element responsible for anchoring the inhibitor to its target.

Systematic Derivatization and Scaffold Hopping for SAR Elucidation

Systematic derivatization is a cornerstone of SAR studies, involving the methodical synthesis and testing of analogs to map the molecular landscape of a pharmacophore. nih.gov For the this compound scaffold, this involves creating libraries of compounds with variations at each of the three key positions: the pyridine ring, the piperidine ring, and the carboxamide linker. nih.gov

Scaffold hopping is a more advanced strategy used to identify novel core structures that retain the key pharmacophoric features of the original scaffold but possess different molecular backbones. nih.gov This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. For example, a scaffold hopping approach from thienopyrimidine acids led to the discovery of potent inhibitors of the enzyme Notum. nih.gov Similarly, researchers have used scaffold hopping to discover novel pyridine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov In the context of PARP inhibitors, scaffold hopping could involve replacing the pyridine-piperidine core with other heterocyclic systems, such as imidazo[4,5-c]pyridine or isoindolinone, while maintaining the essential interactions of the carboxamide group. researchgate.netnih.gov

The table below shows an example of scaffold hopping where the core was modified, leading to new potent inhibitors.

| Compound Class | Core Scaffold | Target | Result |

| Imidazo[4,5-c]pyridine-7-carboxamide derivatives | Imidazo[4,5-c]pyridine | PARP-1 | Identification of a novel inhibitor with an IC50 of 8.6 nM. nih.gov |

| Pyridine derivatives | Pyridine | CDK2 | Discovery of potent inhibitors with selective toxicity to cancer cells. nih.gov |

| Furano[2,3-d]pyrimidine amides | Furano[2,3-d]pyrimidine | Notum | Identification of potent inhibitors. nih.gov |

Computational Approaches in Guiding SAR Optimization

Computational methods are indispensable tools in modern drug discovery for guiding SAR optimization. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide valuable insights into how ligands interact with their targets at an atomic level. nih.govmdpi.com

Molecular Docking studies can predict the binding pose of this compound analogs within the active site of a target like PARP-1. nih.gov These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. nih.govmdpi.com For example, docking studies have helped to identify key amino acid residues like GLY, MET, PHE, and TYR in the PARP-1 active site that interact with inhibitors. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties that are most influential for activity, QSAR can be used to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govfrontiersin.org MD simulations can confirm the stability of key interactions identified through docking and can reveal how conformational changes in the protein might affect ligand binding and selectivity. nih.gov These computational approaches, when used in concert with experimental data, can accelerate the design-synthesis-test cycle and lead to the more rapid development of optimized inhibitors. nih.gov

Molecular Mechanisms of Action and Biological Target Engagement

Investigation of Specific Molecular Targets and Receptor Binding Affinities

Research has identified several molecular targets for compounds containing piperidine (B6355638) and pyridine-carboxamide scaffolds, including neurotransmitter receptors, enzymes, and ion transport systems.

While direct data on 6-(Piperidin-3-yl)pyridine-2-carboxamide is limited, extensive research into piperidine-based compounds highlights their significant affinity for various neurotransmitter receptors. Notably, derivatives with a piperidine core have shown high affinity for histamine (B1213489) H3 receptors (H3R) and sigma-1 receptors (σ1R), with many exhibiting Ki values below 100 nM for H3R. nih.gov The piperidine moiety is considered a critical structural feature for this dual-receptor activity. nih.gov Polyfunctionalized pyridines containing a piperidine group have also demonstrated high affinity for sigma-1 receptors, with some ligands showing Ki values in the low nanomolar range (e.g., 1.45 nM), comparable to standard reference compounds. csic.es

| Receptor Target | Ligand Class | Affinity (Ki) |

| Histamine H3 Receptor (H3R) | Piperidine Derivatives | < 100 nM |

| Sigma-1 Receptor (hσ1R) | Piperidine Derivatives | 1.45 nM - 3.05 nM |

Table 1: Receptor binding affinities for representative piperidine-containing ligands. Data is based on studies of structural analogs. nih.govcsic.es

The pyridine-carboxamide scaffold is a key feature in a variety of enzyme inhibitors. Research on 3-piperidinyl pyridine (B92270) derivatives has led to the discovery of potent inhibitors of Cholesterol 24-Hydroxylase (CH24H), a cytochrome P450 enzyme, with some compounds showing IC50 values in the single-digit nanomolar range. acs.org For instance, one such derivative demonstrated an IC50 of 8.1 nM against human CH24H. acs.org However, this same compound also showed significant inhibitory activity against CYP3A4, another major cytochrome P450 enzyme. acs.org Furthermore, pyridine-3-carboxamide (B1143946) derivatives have been designed as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival, demonstrating potent antibacterial efficacy. nih.gov

| Enzyme Target | Inhibitor Class | Potency (IC50) |

| Cholesterol 24-Hydroxylase (CH24H) | 3-Piperidinyl Pyridine Derivatives | 8.1 nM |

| DNA Gyrase (ATPase sub-unit) | Pyridine-3-carboxamide-6-yl-ureas | Potent Inhibition |

Table 2: Enzyme inhibition data for representative compounds structurally related to this compound. acs.orgnih.gov

Pyridine nucleotides and related structures are known to modulate the function of various ion channels. nih.gov Alkaloids containing piperidine and pyridine rings can alter the physical properties of cell membranes, which in turn affects the function of embedded ion channels. nih.govfrontiersin.org This modulation can occur through changes in membrane stiffness or by altering the membrane's dipole potential. nih.govfrontiersin.org For example, certain alkaloids can increase the conductance and lifetime of gramicidin (B1672133) A channels. frontiersin.org While direct modulation of specific ion channels by this compound has not been detailed, the structural motifs suggest a potential for such activity. nih.gov

Ligand-Protein Interaction Analysis and Binding Site Characterization

Understanding the precise binding modes of these compounds is crucial for structure-based drug design and optimizing target selectivity.

X-ray crystallography and molecular docking studies of related compounds have provided detailed insights into their binding sites. For a potent CH24H inhibitor, the pyridine nitrogen directly coordinates to the heme iron within the active site. acs.org The binding is further stabilized by a hydrophobic interaction between the compound's phenyl group and a pocket under Helix F, as well as the recruitment of Arg226 and Phe80 by the carbonyl oxygen. acs.org A water-mediated hydrogen bond has also been observed with the backbone of Gly369. acs.org

In the context of sigma-1 receptors, the protonated piperidine ring is crucial, forming an essential salt bridge interaction with Glutamic acid residue 172 (Glu172). nih.govcsic.es Docking simulations have identified numerous other residues involved in binding, including Tyr103, Phe107, and Asp126, which stabilize the ligand within the active site through hydrogen bonds and hydrophobic contacts. csic.es

| Target Protein | Key Interacting Residues | Type of Interaction |

| CH24H | Heme Iron, Arg226, Phe80, Gly369 | Coordination, Hydrophobic, Hydrogen Bond |

| Sigma-1 Receptor | Glu172, Tyr103, Asp126, Phe107 | Salt Bridge, Hydrogen Bond, Hydrophobic |

Table 3: Key amino acid residues involved in the binding of structural analogs to their respective protein targets. nih.govcsic.esacs.org

Downstream Signaling Pathways and Cellular Responses Triggered by Target Engagement

The engagement of a biological target by a compound like this compound would be expected to initiate a cascade of intracellular signaling events, ultimately leading to specific cellular responses. Based on the activities of analogous compounds, several potential pathways and responses can be hypothesized.

Derivatives of pyridine and piperidine have been noted for their ability to influence critical cellular processes such as cell cycle progression, apoptosis (programmed cell death), and cellular metabolism. For instance, some piperidine derivatives have been observed to arrest the cell cycle in the G1/G0 phase, preventing cell proliferation. This is often accompanied by the modulation of key regulatory proteins.

Furthermore, the induction of apoptosis is a common mechanism of action for many bioactive compounds. This can be triggered through the activation of caspase enzymes, such as caspase-3, -8, and -9, and the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For example, an increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Predictive Binding Pose and Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 6-(Piperidin-3-yl)pyridine-2-carboxamide, within the active site of a target protein.

In a typical study, the three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be prepared by assigning correct atom types and charges. Docking software, such as AutoDock, Glide, or GOLD, would then be used to systematically explore various binding poses of the ligand within the protein's binding pocket.

The results would be presented as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein.

A hypothetical data table for such a study might look like this:

Table 1: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Docking Program | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| AutoDock Vina | XXXX | -8.5 | TYR 123, ASP 150, LEU 200 | Amide NH with ASP 150; Pyridine (B92270) N with TYR 123 |

| Glide | XXXX | -9.2 | TYR 123, ASP 150, PHE 201 | Amide CO with TYR 123; Piperidine (B6355638) NH with ASP 150 |

| GOLD | XXXX | 75.4 (GoldScore) | TYR 123, ASP 150, LEU 200 | Amide NH with ASP 150; Pyridine N with Water Bridge |

Note: The data in this table is purely illustrative and not based on actual research findings.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and the persistence of key interactions.

An MD simulation would typically be run for a period of nanoseconds. The trajectory of the simulation would be analyzed to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex. A stable complex would exhibit a low and converging RMSD value. The root-mean-square fluctuation (RMSF) of individual residues would also be analyzed to identify flexible regions of the protein.

The analysis would also focus on the evolution of hydrogen bonds and other interactions throughout the simulation, confirming the stability of the binding pose predicted by docking.

A hypothetical data table summarizing MD simulation results might be:

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Simulation Software | Force Field | Simulation Time (ns) | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Key Stable Interactions |

| GROMACS | AMBER99SB | 100 | 1.5 ± 0.3 | 0.8 ± 0.2 | Persistent H-bond between Amide NH and ASP 150 |

| Desmond | OPLS3e | 100 | 1.7 ± 0.4 | 0.9 ± 0.3 | Stable hydrophobic contact with LEU 200 |

Note: The data in this table is purely illustrative and not based on actual research findings.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, these calculations could provide insights into its reactivity, stability, and spectroscopic properties.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Calculation Results for this compound

| Calculation Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| DFT (B3LYP) | 6-31G* | -6.2 | -1.5 | 4.7 | 3.1 |

Note: The data in this table is purely illustrative and not based on actual research findings.

In Silico Prediction of Potential Biological Activity Spectra and Target Identification

Various in silico tools and databases can be used to predict the potential biological activities and targets of a compound based on its chemical structure. This is often done using machine learning models trained on large datasets of known drug-target interactions.

For this compound, its structure would be submitted to platforms like SwissTargetPrediction, PASS (Prediction of Activity Spectra for Substances), or similar software. The output would be a list of probable biological targets and a spectrum of predicted biological activities (e.g., enzyme inhibitor, receptor agonist/antagonist). These predictions can guide experimental validation studies.

Ligand-Based and Structure-Based Drug Design Strategies

If this compound were identified as a hit compound, both ligand-based and structure-based drug design strategies could be employed to optimize its properties.

Ligand-Based Drug Design: In the absence of a known target structure, this approach would involve synthesizing and testing analogs of this compound to establish a structure-activity relationship (SAR). Computational methods like quantitative structure-activity relationship (QSAR) modeling could then be used to build a predictive model to guide the design of more potent compounds.

Structure-Based Drug Design: With a known 3D structure of the target protein, this strategy would leverage the insights from molecular docking and MD simulations. The binding mode of this compound would be analyzed to identify opportunities for modification to enhance binding affinity and selectivity. For instance, if a specific pocket in the active site is unoccupied, the ligand could be modified to include a functional group that can favorably interact with that pocket.

Preclinical Pharmacological Research of 6 Piperidin 3 Yl Pyridine 2 Carboxamide Analogues

Evaluation of Specific Biological Activities in Cellular and Biochemical Assays

Antimicrobial Activity against Pathogenic Microorganisms

The antimicrobial potential of various piperidine (B6355638) and pyridine (B92270) carboxamide derivatives has been a subject of scientific inquiry. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds demonstrated significant activity against a panel of Gram-positive bacteria, including strains of Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for the most active compounds were found to be in a low microgram per milliliter range, indicating potent antibacterial action. nih.gov

Similarly, studies on other piperidine derivatives have shown varied antimicrobial effects. For example, certain piperidine-substituted halogenobenzene derivatives exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans, with MIC values ranging from 32 to 512 µg/mL. nih.gov Furthermore, N,N'-bis(1,3,4-thiadiazole) bearing piperazine (B1678402) derivatives have been investigated as potential enoyl-ACP reductase inhibitors, showing notable activity against Gram-negative bacteria, particularly Escherichia coli. mdpi.com

Anticancer Potential in Cell Lines

The anticancer properties of piperidine-containing compounds have been an area of active research. Piperine, a naturally occurring piperidine alkaloid, has demonstrated anticancer effects across various cancer cell lines, including those of the breast, lung, prostate, and colon. nih.gov Its mechanisms of action are reported to involve the induction of apoptosis and the inhibition of cancer cell migration and invasion. nih.gov

In the realm of synthetic derivatives, piperidine-2,6-dione derivatives have been developed as inhibitors of tumor necrosis factor (TNF). google.com Additionally, a series of 4,6-diamino-1,3,5-triazine-2-carbohydrazides, which can be considered distant analogues, were synthesized and evaluated as inhibitors of the Rad6 ubiquitin-conjugating enzyme, showing inhibitory activity against several human cancer cell lines, including ovarian, lung, breast, and colon cancer cells. nih.gov

However, specific studies detailing the in vitro anticancer potential of close analogues of 6-(piperidin-3-yl)pyridine-2-carboxamide in various cancer cell lines are sparse in the available scientific reports.

Neuropharmacological Effects in Isolated Systems

The neuropharmacological activities of compounds containing the piperidine moiety have been explored, particularly in the context of neurodegenerative diseases. For instance, certain thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent inhibitors of sirtuin (SIRT) enzymes, specifically SIRT1, SIRT2, and SIRT3. acs.org Sirtuins are implicated in various cellular processes, and their modulation is a therapeutic strategy for neurodegenerative disorders.

While these studies provide a glimpse into the neuropharmacological potential of the broader chemical class, there is a lack of specific published research on the neuropharmacological effects of this compound analogues in isolated systems.

Pharmacological Efficacy Studies in Relevant Animal Models (Non-Human)

In Vivo Efficacy in Disease Models (e.g., Neurological Disorders, Infections)

The translation of in vitro findings to in vivo efficacy is a critical step in drug development. However, a comprehensive search of the available scientific literature did not yield any specific studies reporting the in vivo efficacy of this compound analogues in animal models of any disease state, including neurological disorders or infections.

Confirmation of Target Engagement in Biological Systems

Target engagement studies are crucial to confirm that a compound interacts with its intended biological target in a living system. Despite the importance of this data for understanding the mechanism of action, there is no publicly available information on the confirmation of target engagement for any analogues of this compound in biological systems.

Analytical Characterization and Purity Assessment Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for deciphering the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of 6-(Piperidin-3-yl)pyridine-2-carboxamide. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the amide and amine groups. The protons of the amide (-CONH₂) and the piperidine amine (-NH-) are exchangeable with deuterium (B1214612) and their signals would disappear or shift upon addition of D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of the carbon skeleton. Spectroscopic data for related pyridine-2-carboxamide and piperidine structures help in assigning the expected chemical shifts.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-C=O | - | ~165-168 |

| Pyridine C3 | ~7.8-8.0 | ~120-122 |

| Pyridine C4 | ~7.9-8.1 | ~138-140 |

| Pyridine C5 | ~7.5-7.7 | ~115-117 |

| Pyridine C6 | - | ~150-152 |

| Piperidine C2 | ~3.0-3.2 (axial), ~3.4-3.6 (equatorial) | ~45-47 |

| Piperidine C3 | ~3.3-3.5 | ~48-50 |

| Piperidine C4 | ~1.6-1.8 (axial), ~1.9-2.1 (equatorial) | ~25-27 |

| Piperidine C5 | ~1.5-1.7 (axial), ~1.8-2.0 (equatorial) | ~23-25 |

| Piperidine C6 | ~2.8-3.0 (axial), ~3.1-3.3 (equatorial) | ~43-45 |

| Amide NH₂ | ~7.5-8.5 (broad) | - |

| Piperidine NH | ~2.5-3.5 (broad) | - |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

HRMS is an essential technique for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS can confirm the elemental composition of this compound. The expected exact mass for the neutral molecule (C₁₁H₁₅N₃O) is approximately 205.1215 Da. HRMS analysis is often performed using electrospray ionization (ESI), which would typically detect the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₁₁H₁₆N₃O⁺.

Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N₃O |

| Exact Mass (Neutral) | 205.1215 Da |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | ~206.1288 m/z |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amide and the secondary amine, the C=O (carbonyl) bond of the amide, and the C-N and C-H bonds of the aromatic and aliphatic parts of the molecule.

Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Symmetric & Asymmetric Stretch | ~3100-3400 (two bands, broad) |

| Piperidine N-H | Stretch | ~3200-3500 (broad) |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| Amide C=O | Stretch (Amide I band) | ~1650-1680 (strong) |

| Aromatic C=C, C=N | Stretch | ~1400-1600 |

| Amide N-H | Bend (Amide II band) | ~1580-1620 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its purity to be accurately assessed and its quantity determined.

HPLC and its higher-resolution counterpart, UPLC, are the most common chromatographic methods for analyzing non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped liquid).

A typical method would involve reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV detector set at a wavelength where the pyridine ring absorbs strongly. For related pyridine derivatives, IC₅₀ values are often determined from duplicate measurements using a four-parameter logistic curve.

Table: Representative HPLC/UPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 5-10 minutes |

| Flow Rate | 0.3 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~26 |

X-ray Crystallography for Solid-State Structural Confirmation

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through X-ray crystallography. This powerful analytical technique provides unequivocal evidence of a compound's molecular structure, including bond lengths, bond angles, and conformational details. For novel compounds intended for further development, crystallographic analysis is a critical step for unambiguous structural confirmation and for understanding intermolecular interactions that govern the crystal packing.

While specific X-ray crystallographic data for this compound is not publicly available in the searched scientific literature, the structural elucidation of analogous pyridine carboxamide derivatives highlights the methodologies and the type of data that would be obtained from such an analysis.

Research on related structures, such as pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives, demonstrates the utility of X-ray crystallography in confirming molecular geometry and identifying supramolecular features within the crystal lattice. chemicalbook.com In these studies, single-crystal X-ray diffraction is employed to determine key structural parameters.

For a compound like this compound, a typical crystallographic analysis would yield a detailed set of data, which is presented here hypothetically based on analyses of similar molecules.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C11H15N3O |

| Formula Weight | 205.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 13.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1135.6 |

| Z | 4 |

| Calculated Density(g/cm³) | 1.200 |

This table illustrates the fundamental unit cell parameters that define the crystal lattice. The space group provides information about the symmetry elements present in the crystal.

Furthermore, the analysis would reveal the precise bond lengths and angles within the molecule, confirming the connectivity of the piperidinyl, pyridinyl, and carboxamide moieties.

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value (Å/°) |

| C(pyridine)-C(carboxamide) | 1.52 Å |

| C=O (carboxamide) | 1.24 Å |

| C-N (carboxamide-piperidine) | 1.33 Å |

| N-H (piperidine) | 0.99 Å |

| C-N-C (piperidine) | 112.5° |

| O=C-N (carboxamide) | 123.0° |

The planarity of the pyridine and carboxamide groups, as well as the chair conformation of the piperidine ring, would be definitively established. A crucial aspect of the analysis would be the study of intermolecular interactions, such as hydrogen bonding. In the case of this compound, hydrogen bonds involving the carboxamide and piperidine N-H groups, as well as the carboxamide oxygen and pyridine nitrogen, would be expected to play a significant role in the crystal packing. These interactions are fundamental to the stability of the crystal lattice.

The structural information obtained from X-ray crystallography is invaluable for understanding the compound's physicochemical properties and for providing a basis for computational modeling and structure-activity relationship studies.

Q & A

Basic Question

- NMR Spectroscopy : - and -NMR to confirm substitution patterns on the pyridine and piperidine rings.

- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., ).

- HPLC : Purity validation using reverse-phase columns (C18) with UV detection at 254 nm; ≥98% purity is typical for research-grade material .

How can computational chemistry enhance the design of derivatives with improved bioactivity?

Advanced Question

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins .

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor interactions (e.g., with kinases or GPCRs) to guide structural modifications .

- ICReDD Workflow : Integrate reaction path search algorithms to identify optimal synthetic routes for novel analogs .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-Analysis : Cross-reference data from independent studies (e.g., IC values in kinase inhibition assays) to identify outliers .

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate dose-dependent effects .

What safety protocols are critical when handling this compound?

Basic Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential respiratory hazards .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

How can structure-activity relationship (SAR) studies guide the development of analogs?

Advanced Question

-

Key Modifications :

Position Modification Impact on Activity Pyridine C-6 Halogenation (e.g., Cl, I) Enhances binding to hydrophobic pockets Piperidine N Methylation Reduces metabolic degradation -

Biological Testing : Screen analogs in enzyme inhibition assays (e.g., acetylcholinesterase) to correlate structural changes with potency .

What role does factorial design play in optimizing reaction conditions for scale-up?

Advanced Question

- Variable Screening : Test factors like temperature (25–60°C), solvent polarity (DCM vs. THF), and catalyst loading (0.5–5 mol%) .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal yield (>85%) and purity .

- Case Study : A 2 factorial design reduced reaction time by 40% while maintaining ≥90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.